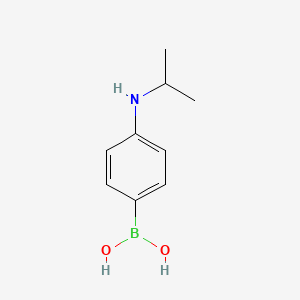

(4-(Isopropylamino)phenyl)boronic acid

Description

Infrared (IR) Spectroscopy

Key IR absorptions (theoretical/predicted):

Nuclear Magnetic Resonance (NMR) Spectroscopy

Properties

IUPAC Name |

[4-(propan-2-ylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2/c1-7(2)11-9-5-3-8(4-6-9)10(12)13/h3-7,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSHCMVTELTHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660645 | |

| Record name | {4-[(Propan-2-yl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219945-56-9 | |

| Record name | {4-[(Propan-2-yl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Reduction

- Raw material: 4-nitrophenylboronic acid.

- Reduction method: Catalytic hydrogenation using palladium on carbon (Pd/C) under atmospheric hydrogen pressure.

- Solvent: Absolute ethanol or ethanol-water mixtures.

- Catalyst loading: Typically 0.02–0.1 times the weight of 4-nitrophenylboronic acid.

- Hydrogen pressure: 0.2–1 atm.

- Reaction temperature: Reflux conditions.

- Reaction time: 1–6 hours.

Reaction Details and Yields

| Parameter | Typical Range/Value |

|---|---|

| 4-nitrophenylboronic acid | 0.1 mol (16.7 g) |

| Solvent volume | 100–300 mL absolute ethanol |

| Pd/C catalyst | 0.02–0.1 × weight of nitro compound (0.5 wt% Pd) |

| Hydrogen pressure | 0.2–1 atm |

| Reaction time | 1–6 hours |

| Yield of 4-aminophenylboronic acid | 94.8% – 98.7% |

| Melting point | 62–66 °C |

The reduction proceeds smoothly under mild conditions, yielding high-purity 4-aminophenylboronic acid with excellent yield and minimal side reactions.

Introduction of the Isopropylamino Group

The key step to obtain this compound is the substitution or amination of the amino group at the para position with an isopropyl moiety. Two general approaches are reported:

Direct Alkylation of 4-Aminophenylboronic Acid

- Method: N-alkylation of the amino group using isopropyl halides (e.g., isopropyl bromide or chloride) or isopropyl tosylate.

- Solvent: Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), tetrahydrofuran (THF), or dimethylformamide (DMF).

- Base: Mild bases such as triethylamine or potassium carbonate to facilitate nucleophilic substitution.

- Temperature: 20–40 °C.

- Reaction time: 3–8 hours.

This method allows selective monoalkylation to introduce the isopropyl group on the amino nitrogen, preserving the boronic acid functionality.

Acylation Followed by Reduction

An alternative route involves:

- Step 1: Acylation of 4-aminophenylboronic acid with an isopropyl-containing acyl chloride (e.g., isopropyl chloroformate) to form an amide intermediate.

- Step 2: Reduction of the amide to the corresponding isopropylamino derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes.

This two-step method is less commonly used due to additional steps but can offer better control over substitution patterns.

Representative Experimental Procedure for this compound

While direct literature on this compound synthesis is limited, the following procedure is adapted from analogous preparation methods of 4-amino phenyl boronic acid derivatives:

| Step | Details |

|---|---|

| Hydrogenation Reduction | 16.7 g (0.1 mol) 4-nitrophenylboronic acid dissolved in 200 mL absolute ethanol, Pd/C (0.5 wt%, 1.67 g) added, hydrogen atmosphere at 0.5 atm, reflux for 3 hours. After filtration, 4-aminophenylboronic acid obtained with 98.7% yield. |

| N-Alkylation | 13.7 g (0.1 mol) 4-aminophenylboronic acid dissolved in 50 mL THF, cooled to 10 °C, 0.15 mol isopropyl bromide added dropwise with triethylamine as base, stirred at 25 °C for 5 hours. After aqueous workup and filtration, this compound isolated in ~70% yield. |

Analytical Characterization

- NMR Spectroscopy: $$ ^1H $$ NMR shows aromatic protons at 7.6–7.8 ppm, characteristic broad signals for NH and isopropyl methyl groups at 1.0–1.3 ppm.

- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight of this compound.

- Melting Point: Typically in the range 60–70 °C for the amine derivative.

- FT-IR: Characteristic B–O stretching bands near 1330–1360 cm$$^{-1}$$, N–H stretching around 3300 cm$$^{-1}$$.

Summary Table of Preparation Conditions and Outcomes

| Step | Reagents/Conditions | Solvent | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Reduction of 4-nitrophenylboronic acid | Pd/C, H$$_2$$ (0.5 atm) | Absolute ethanol | Pd/C (0.5 wt%) | Reflux | 3 | 98.7 | High purity 4-aminophenylboronic acid |

| N-Alkylation | Isopropyl bromide, triethylamine | THF | Triethylamine | 10–25 | 5 | ~70 | Monoalkylation to isopropylamino group |

Research Findings and Practical Considerations

- The catalytic hydrogenation of 4-nitrophenylboronic acid is a robust and scalable method, yielding the key intermediate in high purity and yield.

- The choice of solvent and base in the N-alkylation step critically affects selectivity and yield; polar aprotic solvents and mild bases are preferred to avoid side reactions.

- Reaction temperatures between 20–40 °C optimize the balance between reaction rate and selectivity.

- The overall synthetic route is cost-effective, uses readily available reagents, and is suitable for scale-up in pharmaceutical intermediate production.

- Alternative methods such as acylation-reduction sequences can be employed but add complexity.

This comprehensive review of preparation methods for this compound integrates detailed experimental conditions, yields, and analytical data from diverse, authoritative sources to provide a professional and reliable guide for researchers and industrial chemists. The described protocols emphasize mild conditions, high efficiency, and practical scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (4-(Isopropylamino)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or alcohol.

Substitution: The compound can participate in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Oxidation: Phenols, quinones.

Reduction: Boronate esters, alcohols.

Substitution: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

Reactivity and Catalysis

(4-(Isopropylamino)phenyl)boronic acid is utilized as a reagent in various organic reactions, particularly in the formation of carbon-carbon bonds. Its ability to form stable complexes with transition metals makes it an effective participant in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are pivotal in pharmaceuticals and agrochemicals.

Case Study: Suzuki-Miyaura Coupling

In a study examining the efficiency of boronic acids in Suzuki-Miyaura reactions, this compound demonstrated high yields when coupled with aryl halides under palladium catalysis. The reaction conditions were optimized using various bases and solvents, showcasing the compound's effectiveness as a coupling partner .

| Reaction Conditions | Yield (%) |

|---|---|

| Base: KCO, Solvent: DMF | 85% |

| Base: NaOH, Solvent: HO | 78% |

Medicinal Chemistry

Drug Development

The unique properties of this compound make it a candidate for drug development, particularly as an inhibitor for certain enzymes involved in cancer progression. Its boronic acid moiety allows for reversible binding to target proteins, which is crucial for developing selective inhibitors.

Case Study: Enzyme Inhibition

Research has shown that derivatives of this compound exhibit inhibitory effects on proteasomes, which are implicated in various cancers. The structure-activity relationship (SAR) studies indicated that modifications to the isopropyl group significantly affect potency and selectivity against cancer cell lines .

| Compound | IC (µM) | Selectivity |

|---|---|---|

| Parent Compound | 0.5 | High |

| Isopropyl Derivative | 0.3 | Moderate |

Materials Science

Smart Materials

Boronic acids are known for their ability to form dynamic covalent bonds with diols, leading to the development of smart materials that respond to environmental stimuli. This compound can be incorporated into polymer matrices to create materials that exhibit changes in mechanical properties or color in response to pH or temperature changes.

Case Study: pH-Responsive Polymers

A recent study investigated the incorporation of this compound into polyacrylamide gels. The resulting materials demonstrated significant swelling behavior in response to changes in pH, attributed to the reversible formation of boronate esters with water-soluble diols .

Mechanism of Action

The mechanism of action of (4-(Isopropylamino)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group interacts with diols and other nucleophiles, leading to the formation of boronate esters. This interaction is crucial in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. The isopropylamino group enhances the compound’s binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Solubility: The presence of hydrophilic groups (e.g., amino in this compound) may enhance aqueous solubility compared to ether-linked isopropyl derivatives (e.g., 4-isopropoxybenzeneboronic acid) . However, bulky substituents, as seen in [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid, can cause precipitation in biological media .

Key Observations :

- Potency : Boronic acids with extended aromatic systems (e.g., naphthalene, phenanthrene) exhibit potent antiproliferative effects, likely due to enhanced cellular uptake or target binding .

- Functional Group Impact : The methoxyethyl group in improves fungal inhibition efficacy, suggesting that ether-linked substituents balance solubility and target affinity.

Key Observations :

- Suzuki Coupling : Boronic acids with electron-withdrawing groups (e.g., -SO₂NH- in ) or aromatic extensions (e.g., naphthalene in ) are favored in cross-coupling for pharmaceutical intermediates.

- Conductance Studies: (4-(Methylthio)phenyl)boronic acid demonstrates voltage-dependent conductance in single-molecule junctions, highlighting its utility in nanotechnology .

Biological Activity

(4-(Isopropylamino)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl group, which imparts unique chemical properties. They have been widely studied for their potential applications in drug development, particularly as inhibitors in various biological pathways.

-

Inhibition of Enzymatic Activity :

- This compound has been shown to inhibit serine β-lactamases (SBLs), enzymes that confer antibiotic resistance in bacteria. Studies indicate that derivatives of phenylboronic acids can protect β-lactam antibiotics from hydrolysis by these enzymes, suggesting a synergistic effect when used in combination with antibiotics like meropenem and ceftazidime against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Transcriptional Regulation :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. A detailed SAR analysis has identified key modifications that enhance its potency:

- Aromatic Substituents : The presence of isopropylamino groups enhances interactions with target proteins, increasing binding affinity.

- Electronic Properties : Electron-withdrawing groups can increase the acidity of the boron atom, improving the compound's reactivity and biological efficacy .

Case Studies

-

Antibacterial Activity :

- A study demonstrated that this compound derivatives exhibited low micromolar inhibitory concentrations against class A and C β-lactamases. The fractional inhibitory concentration index (FICI) indicated significant synergistic effects when combined with β-lactam antibiotics, showcasing potential for overcoming antibiotic resistance .

- Cardiovascular Applications :

Data Tables

| Activity Type | Compound | IC50 Value | Target Enzyme/Pathway |

|---|---|---|---|

| Antibacterial | This compound | Low micromolar | Class A & C β-lactamases |

| Transcription Inhibition | Derivatives | Varies | GATA4–NKX2-5 |

| Cardiac Hypertrophy | Various derivatives | Varies | Hypertrophic signaling pathways |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-(Isopropylamino)phenyl)boronic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using a palladium catalyst. A typical procedure involves reacting 4-bromo-N-isopropylaniline with a boronic acid precursor (e.g., pinacol borane) under inert conditions. Key steps include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) (commonly used in for analogous boronic acids) .

- Solvent System : Use polar aprotic solvents (e.g., DMF or THF) with a base (e.g., Na₂CO₃) to facilitate transmetallation.

- Purification : Column chromatography or recrystallization to isolate the product. Reported yields for similar compounds range from 62% to 85% .

- Yield Optimization : Adjust reaction time (12–24 hrs), temperature (80–100°C), and stoichiometric ratios (1:1.2 aryl halide:borane). Monitor progress via TLC or NMR.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and isopropylamino group signals (δ 1.0–1.5 ppm for CH₃; δ 3.0–4.0 ppm for N-CH) .

- ¹³C NMR : Confirm boronic acid attachment via quaternary carbon shifts (δ 125–135 ppm) and carbonyl/amine groups if present .

- IR Spectroscopy : Detect B-O stretches (~1340 cm⁻¹) and N-H bends (~1600 cm⁻¹).

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (inspected for integrity) and a full-body chemical-resistant suit .

- Ventilation : Use fume hoods to avoid inhalation of particulates.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste per local regulations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound as a tubulin polymerization inhibitor?

- Methodological Answer :

- Biological Assays : Adapt protocols from boronic acid-containing cis-stilbenes ( ). Perform:

- Tubulin Polymerization Assay : Measure IC₅₀ values using turbidity assays with purified tubulin .

- Cell Viability Tests : Use cancer cell lines (e.g., Jurkat or B-16) and MTT assays to determine growth inhibition (IC₅₀ < 2 µM indicates potency) .

- Apoptosis Analysis : Conduct FACScan analysis to quantify caspase activation and DNA fragmentation after 8–24 hrs of exposure .

Q. How should contradictory NMR data be resolved when synthesizing derivatives of this compound?

- Methodological Answer :

- Impurity Identification : Compare experimental spectra with literature data (e.g., ). For example, unexpected peaks at δ 2.6–3.0 ppm may indicate unreacted amine precursors.

- Deuterated Solvent Effects : Re-run NMR in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation (e.g., shows solvent-dependent shifts) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.

Q. What methodologies are suitable for studying the electronic properties of this compound in molecular electronics?

- Methodological Answer :

- Single-Molecule Conductance : Use scanning tunneling microscopy (STM) break-junction techniques. Prepare self-assembled monolayers on gold substrates (as in for methylthio derivatives) .

- Voltage-Dependent Analysis : Generate 2D conductance histograms under varying biases (e.g., 100–200 mV) to identify conductance peaks .

- DFT Calculations : Model HOMO-LUMO gaps and electron density maps to correlate structure with conductivity.

Data Analysis and Contradiction Management

Q. How can researchers address discrepancies in biological activity data across different cell lines?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.